molecular formula C16H18N4O3S B5802701 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide

Cat. No. B5802701
M. Wt: 346.4 g/mol
InChI Key: MZABITDJBJDMKU-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide, commonly referred to as CYT387, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to play a crucial role in regulating the immune system. CYT387 has been shown to have potent inhibitory effects on JAK1 and JAK2, making it a promising candidate for the treatment of various autoimmune diseases, myeloproliferative disorders, and certain types of cancers.

Mechanism of Action

CYT387 exerts its therapeutic effects by inhibiting the activity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which are key regulators of the immune system. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamides are involved in the signaling pathways of various cytokines and growth factors, including those that are known to play a role in the pathogenesis of autoimmune diseases and cancers. By inhibiting the activity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, CYT387 reduces the production of inflammatory cytokines and growth factors, thereby suppressing the immune response and inhibiting tumor growth.
Biochemical and Physiological Effects:
CYT387 has been shown to have potent inhibitory effects on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which are key regulators of the immune system. By inhibiting the activity of these enzymes, CYT387 reduces the production of inflammatory cytokines and growth factors, which are known to play a role in the pathogenesis of various disease conditions. Additionally, CYT387 has been shown to have antitumor effects in various types of cancers, which is thought to be due to its ability to inhibit N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2-mediated signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of CYT387 is its potent inhibitory effects on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which makes it a promising candidate for the treatment of various autoimmune diseases and cancers. Additionally, CYT387 has been shown to have good oral bioavailability and pharmacokinetic properties, which make it an attractive candidate for clinical development.
However, there are also some limitations associated with the use of CYT387 in lab experiments. One of the major limitations is its potential off-target effects, which can lead to unwanted side effects. Additionally, CYT387 has been shown to have limited selectivity for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which can limit its efficacy in certain disease conditions.

Future Directions

There are several future directions for the research and development of CYT387. One of the major areas of focus is the clinical development of CYT387 for the treatment of various disease conditions, including myeloproliferative neoplasms, autoimmune diseases, and cancers. Additionally, there is ongoing research to identify more selective and potent N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide inhibitors that can overcome the limitations associated with CYT387.
Another future direction is the investigation of the potential combination therapies involving CYT387 and other drugs. For example, CYT387 has been shown to have synergistic effects with other N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide inhibitors and chemotherapeutic agents in preclinical studies. This suggests that combination therapies may have greater efficacy than monotherapy in certain disease conditions.
Conclusion:
In conclusion, CYT387 is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various disease conditions. Its potent inhibitory effects on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2 make it a promising candidate for the treatment of autoimmune diseases, myeloproliferative disorders, and certain types of cancers. While there are some limitations associated with its use, ongoing research is focused on identifying more selective and potent N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide inhibitors that can overcome these limitations.

Synthesis Methods

The synthesis of CYT387 involves a multi-step process that begins with the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-nitrobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reduced using sodium borohydride to yield the corresponding amine. This amine is then reacted with 2-(2-chloroacetyl)phenylboronic acid in the presence of a palladium catalyst to form the final product, CYT387.

Scientific Research Applications

CYT387 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its use in the treatment of myeloproliferative neoplasms (MPNs), which are a group of disorders characterized by the overproduction of blood cells. CYT387 has been shown to have potent inhibitory effects on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which is a key driver of MPNs. In preclinical studies, CYT387 has been shown to reduce the size of spleens and decrease the levels of inflammatory cytokines in animal models of MPNs.
CYT387 has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In preclinical studies, CYT387 has been shown to reduce inflammation and improve disease symptoms in animal models of these conditions. Additionally, CYT387 has been shown to have antitumor effects in various types of cancers, including breast cancer, pancreatic cancer, and multiple myeloma.

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-14(10-12-8-4-5-9-13(12)20(22)23)17-16-19-18-15(24-16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZABITDJBJDMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide

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